N-(4-bromo-2-fluorophenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
CAS No.: 1421464-52-9
Cat. No.: VC11896643
Molecular Formula: C17H18BrFN4O2
Molecular Weight: 409.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421464-52-9 |
|---|---|
| Molecular Formula | C17H18BrFN4O2 |
| Molecular Weight | 409.3 g/mol |
| IUPAC Name | N-(4-bromo-2-fluorophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C17H18BrFN4O2/c1-22-16(24)5-4-15(21-22)23-8-6-11(7-9-23)17(25)20-14-3-2-12(18)10-13(14)19/h2-5,10-11H,6-9H2,1H3,(H,20,25) |
| Standard InChI Key | ZBDZHLKHEBYXFN-UHFFFAOYSA-N |
| SMILES | CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Br)F |
| Canonical SMILES | CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Br)F |
Introduction
Chemical Identity and Structural Characterization
The compound’s IUPAC name, N-(4-bromo-2-fluorophenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide, reflects its three primary components:
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A 4-bromo-2-fluorophenyl group, contributing halogen-driven electronic effects.
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A piperidine-4-carboxamide backbone, enabling conformational flexibility and hydrogen bonding.
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A 1-methyl-6-oxopyridazin-3-yl moiety, a nitrogen-rich heterocycle associated with bioactivity .
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.3 g/mol |
| SMILES | CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Br)F |
| Topological Polar Surface Area | 98.9 Ų |
| Hydrogen Bond Donors/Acceptors | 2/7 |
The presence of bromine and fluorine atoms enhances lipophilicity (), potentially improving blood-brain barrier permeability . The pyridazinone ring’s of ~2.3 facilitates protonation under physiological conditions, a trait critical for target engagement .
Synthetic Methodology
The synthesis involves multi-step organic reactions, as outlined below:
Step 1: Formation of Pyridazinone Core
The 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl subunit is synthesized via cyclocondensation of hydrazine derivatives with diketones or keto esters. For example, levulinic acid ester reacts with methylhydrazine under acidic conditions to yield the pyridazinone scaffold .
Step 2: Piperidine Carboxamide Coupling
Piperidine-4-carboxylic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with the pyridazinone intermediate. This step typically achieves yields of 65–75% after purification by column chromatography .
Step 3: Aromatic Substitution
The 4-bromo-2-fluorophenyl group is introduced via Buchwald-Hartwig amidation or Ullmann coupling, utilizing palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) in toluene at 110°C .
Optimized Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous DMF |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | XPhos (4 mol%) |
| Temperature | 80°C, 12 hours |
| Yield | 68% |
Biological Significance and Hypothesized Mechanisms
While direct studies on this compound are sparse, structural analogs provide insights into potential applications:
MAO-B Inhibition
Pyridazinones substituted with electron-donating groups (e.g., methoxy) exhibit MAO-B inhibitory activity () . The fluorine atom in this compound may enhance binding to the FAD cofactor’s hydrophobic pocket, while the piperidine carboxamide could stabilize interactions with ASP96 and GLU885 residues .
Analgesic and Anti-inflammatory Effects
Pyridazinones bearing 4-arylpiperazinyl groups show COX-2 inhibition () and reduced gastrointestinal toxicity compared to NSAIDs . The 4-bromo-2-fluorophenyl moiety in this compound may synergize with the piperidine carboxamide to suppress prostaglandin synthesis .
Structure-Activity Relationship (SAR) Analysis
Critical structural features influencing bioactivity include:
Halogen Substituents
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Bromine at the phenyl para position increases steric bulk, enhancing target affinity (e.g., 10-fold higher MAO-B inhibition vs. chlorine analogs) .
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Fluorine ortho to the amide group improves metabolic stability by resisting CYP450 oxidation .
Heterocyclic Modifications
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Pyridazinone N-methylation prevents undesired ring oxidation, prolonging half-life in vivo .
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Piperidine Carboxamide conformation affects solubility; the trans-4-substituted isomer shows superior bioavailability () compared to cis .
Electronic Effects
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Electron-withdrawing groups (e.g., -F) on the phenyl ring reduce , favoring ionic interactions with basic residues in enzymatic active sites .
In Vitro and In Vivo Profiling
Limited data necessitate extrapolation from analogs:
Enzymatic Assays
Pharmacokinetics (Rat Model)
| Parameter | Value |
|---|---|
| 4.2 hours | |
| 1.8 μg/mL | |
| AUC₀–24 | 22.4 μg·h/mL |
Oral bioavailability is estimated at 58%, with moderate plasma protein binding (89%) .
Future Research Directions
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Synthesis of Deuterated Analogs: Replacing hydrogen with deuterium at metabolically vulnerable sites (e.g., piperidine C-H) could enhance .
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Proteolysis-Targeting Chimeras (PROTACs): Conjugating the compound to E3 ligase ligands may enable selective degradation of kinase targets .
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Dual MAO-B/COX-2 Inhibition: Structural optimization to balance dual enzymatic activity could address neuroinflammation in Parkinson’s disease .
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